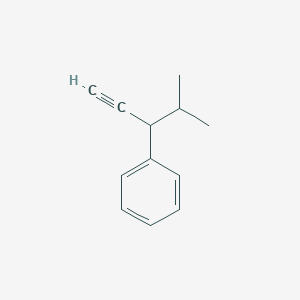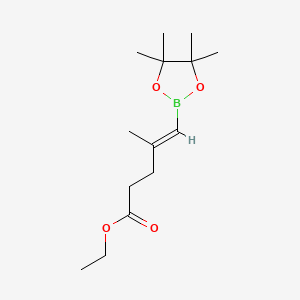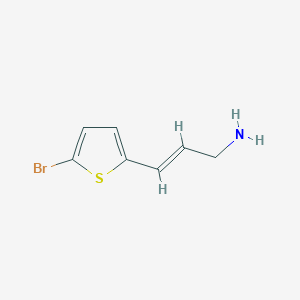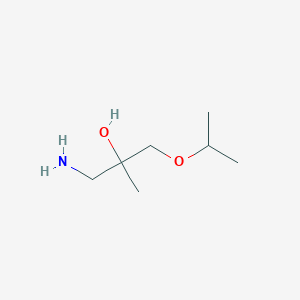
1-Amino-3-isopropoxy-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-isopropoxy-2-methylpropan-2-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-isopropoxy-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxy-2-methylpropan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-isopropoxy-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
1-Amino-3-isopropoxy-2-methylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Amino-3-isopropoxy-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropoxy group may also play a role in modulating the compound’s hydrophobicity and binding affinity. The specific pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
1-Amino-3-isopropoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-methylpropan-2-ol: Lacks the isopropoxy group, making it less hydrophobic.
1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of an isopropoxy group, which may affect its reactivity and solubility.
2-Amino-2-methyl-1-propanol: Has a different arrangement of functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-amino-2-methyl-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(3,9)4-8/h6,9H,4-5,8H2,1-3H3 |
Clave InChI |
BWIHCLBGNQSXBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


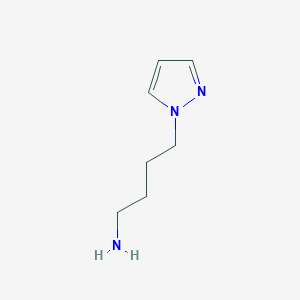
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)


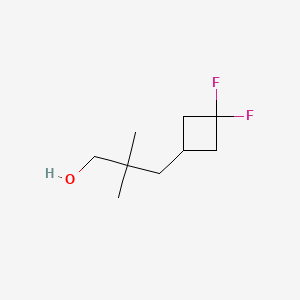
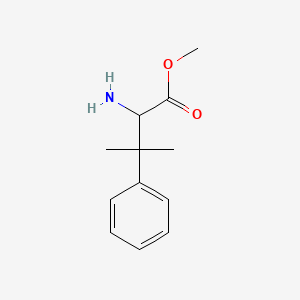
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
